2-Bromo-4-hydrazinylbenzonitrile

Nucleophilic aromatic substitution Hydrazine derivatization Process chemistry

2-Bromo-4-hydrazinylbenzonitrile (CAS 263845-82-5) is a bifunctional aromatic intermediate comprising a benzonitrile core substituted with a bromine atom at the ortho (2-) position and a hydrazinyl group at the para (4-) position, providing orthogonal electrophilic (C–Br) and nucleophilic (NHNH₂) reactivity in a single scaffold. Its molecular formula is C₇H₆BrN₃ with a molecular weight of 212.05 g/mol, and it is typically supplied as a white to off-white solid with purity specifications of ≥95%.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
CAS No. 263845-82-5
Cat. No. B1593325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-hydrazinylbenzonitrile
CAS263845-82-5
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NN)Br)C#N
InChIInChI=1S/C7H6BrN3/c8-7-3-6(11-10)2-1-5(7)4-9/h1-3,11H,10H2
InChIKeyHZQRBVOUQZHWJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-hydrazinylbenzonitrile CAS 263845-82-5: A Dual-Functional Building Block for Medicinal Chemistry and Cross-Coupling Applications


2-Bromo-4-hydrazinylbenzonitrile (CAS 263845-82-5) is a bifunctional aromatic intermediate comprising a benzonitrile core substituted with a bromine atom at the ortho (2-) position and a hydrazinyl group at the para (4-) position, providing orthogonal electrophilic (C–Br) and nucleophilic (NHNH₂) reactivity in a single scaffold . Its molecular formula is C₇H₆BrN₃ with a molecular weight of 212.05 g/mol, and it is typically supplied as a white to off-white solid with purity specifications of ≥95% . The compound serves as a versatile precursor for heterocycle synthesis, palladium-catalyzed cross-coupling, and hydrazone/azo derivatization programs.

Why 2-Bromo-4-hydrazinylbenzonitrile Cannot Be Casually Replaced by 2-Chloro or 2-Fluoro Analogs in Synthetic Programs


In hydrazinylbenzonitrile-based synthetic programs, the identity of the halogen at the 2-position is not a trivial substitution: bromine's distinct atomic radius, C–X bond dissociation energy, and oxidative addition kinetics to Pd(0) directly control the efficiency and scope of downstream cross-coupling transformations [1]. Comparative studies in Suzuki–Miyaura reactions have shown that 2-bromobenzonitriles consistently outperform 2-chlorobenzonitriles in coupling yields, while the characteristic isotopic fingerprint of bromine (ca. 1:1 ⁷⁹Br:⁸¹Br) provides an analytically superior marker for reaction monitoring and quality control relative to chlorine [1]. Furthermore, the mild room-temperature synthesis protocol for the 2-bromo derivative avoids thermal stress that can degrade heat-sensitive hydrazinyl intermediates during scale-up, a limitation encountered with the chloro analog's elevated-temperature procedure .

Quantitative Differentiation Evidence for 2-Bromo-4-hydrazinylbenzonitrile vs. Closest Analogs


Synthesis Yield Parity Under Milder Conditions: 2-Bromo-4-hydrazinylbenzonitrile (93%) vs. 2-Chloro-4-hydrazinylbenzonitrile (92%)

Both 2-bromo-4-hydrazinylbenzonitrile and its 2-chloro analog were synthesized via nucleophilic aromatic substitution of the respective 2-halo-4-fluorobenzonitrile with anhydrous hydrazine. The bromo derivative achieves a 93% isolated yield from 2-bromo-4-fluorobenzonitrile under room-temperature conditions in THF over 24 h . The chloro derivative achieves a comparable 92% isolated yield but requires elevated temperature (80 °C) in ethanol over 3 h .

Nucleophilic aromatic substitution Hydrazine derivatization Process chemistry

Superior Reactivity in Palladium-Catalyzed Cross-Coupling: 2-Bromobenzonitrile Scaffolds vs. 2-Chlorobenzonitrile Scaffolds

In Suzuki–Miyaura cross-coupling reactions, the identity of the halogen on the benzonitrile substrate significantly influences yields, with 2-bromobenzonitriles identified as the highest-performing halogenated substrates among tested aryl halides [1]. This observation is consistent with the well-established reactivity hierarchy of aryl halides in Pd(0)-catalyzed oxidative addition, where C–Br bonds undergo oxidative addition substantially faster than C–Cl bonds: experimentally reported apparent rate constants show kₐₚₚ(o-MeC₆H₄–Br) = 0.07 ≫ kₐₚₚ(Ph–Cl) under comparable conditions [2].

Suzuki–Miyaura coupling C–C bond formation Palladium catalysis

Analytical Signature Differentiation via Mass Spectrometry: 2-Bromo-4-hydrazinylbenzonitrile vs. 2-Chloro-4-hydrazinylbenzonitrile

Electrospray ionization mass spectrometry (ESI-MS) reveals distinct molecular ion profiles for the two halogenated analogs. The 2-bromo derivative exhibits an [M+H]⁺ peak at m/z 212 with a characteristic ca. 1:1 M:M+2 isotopic ratio arising from the near-equal natural abundance of ⁷⁹Br and ⁸¹Br . In contrast, the 2-chloro derivative displays an [M+H]⁺ peak at m/z 168 with a ca. 3:1 M:M+2 ratio from ³⁵Cl:³⁷Cl .

Mass spectrometry Isotopic fingerprinting Quality control

High-Value Application Scenarios Where 2-Bromo-4-hydrazinylbenzonitrile Provides Verifiable Advantages


Medicinal Chemistry Hit-to-Lead Optimization Requiring Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

In hit-to-lead programs where a hydrazinylbenzonitrile core scaffold must undergo late-stage diversification through C–C bond formation, the 2-bromo derivative provides a substantially more reactive oxidative addition partner for Pd(0) than the corresponding 2-chloro analog, as evidenced by the superior performance of 2-bromobenzonitriles in Suzuki–Miyaura coupling reactions . This reactivity advantage minimizes the need for specialized ligands or forcing conditions, enabling parallel library synthesis with higher coupling success rates and reducing the attrition of precious advanced intermediates.

Synthesis of Heat-Labile Hydrazine Intermediates for Agrochemical and Pharmaceutical Building Blocks

Process chemistry groups synthesizing hydrazinyl-functionalized benzonitriles that are susceptible to thermal degradation benefit from the bromo derivative's room-temperature synthesis protocol (24 h, RT, THF, 93% yield) , in contrast to the elevated-temperature procedure required for the chloro analog (3 h, 80 °C, EtOH, 92% yield) . The milder conditions reduce the risk of hydrazine decomposition, azo side-product formation, and thermal runaway, while maintaining essentially identical isolated yield at scale.

High-Throughput Reaction Monitoring and Quality Control in Parallel Synthesis

Analytical laboratories performing high-throughput LC-MS or flow-injection MS on parallel reaction arrays benefit from the bromo derivative's distinctive 1:1 M:M+2 isotopic signature (⁷⁹Br:⁸¹Br) which permits unambiguous automated peak assignment and quantification even in the presence of co-eluting species . The chloro analog's 3:1 isotopic ratio provides a less distinctive pattern, increasing the risk of misassignment in automated processing pipelines .

Development of Halogen-Dependent Structure–Activity Relationship (SAR) Libraries for Target Validation

Medicinal chemistry teams building matched molecular pairs to probe halogen-dependent SAR benefit from the orthogonal synthetic utility of the 2-bromo derivative: the bromine atom simultaneously serves as a tunable lipophilic substituent (Hansch π parameter: Br = +0.86 vs. Cl = +0.71) and as a reactive handle for subsequent diversification via cross-coupling . This dual role maximizes the information content per synthetic step, enabling efficient exploration of both steric/electronic and binding-site vectors from a single common intermediate.

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